molecular formula C11H22N6O4 B1588350 Arginyl-Glutamine CAS No. 2483-17-2

Arginyl-Glutamine

カタログ番号 B1588350
CAS番号: 2483-17-2
分子量: 302.33 g/mol
InChIキー: PMGDADKJMCOXHX-BQBZGAKWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Arginyl-Glutamine (Arg-Gln) is a dipeptide consisting of two amino acids, arginine and glutamine. It is a unique molecule with a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. Arg-Gln has been shown to have numerous effects on cellular metabolism, protein synthesis, and immune function.

科学的研究の応用

Neonatal Care and Development

Arginyl-Glutamine (Arg-Gln) has been studied for its potential benefits in neonatal care, particularly for premature infants. Supplementation with Arg-Gln has resulted in improved clinical outcomes, such as inhibiting the development of abnormal pre-retinal neovascularization in oxygen-induced retinopathy (OIR) models .

Ophthalmology

In ophthalmological research, Arg-Gln has been examined for its effects on vascular endothelial growth factor (VEGF) levels in human retinal pigment epithelial cell cultures. It has shown promise in inhibiting neovascularization, which is a critical factor in diseases such as diabetic retinopathy .

Gastrointestinal Health

Arg-Gln has been investigated for its therapeutic potential in treating small intestinal hypoxic injury. It combines the benefits of both arginine and glutamine amino acids and has shown effectiveness in rodent models for hyperoxia-induced damage to the lungs and intestines .

特性

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N6O4/c12-6(2-1-5-16-11(14)15)9(19)17-7(10(20)21)3-4-8(13)18/h6-7H,1-5,12H2,(H2,13,18)(H,17,19)(H,20,21)(H4,14,15,16)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGDADKJMCOXHX-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NC(CCC(=O)N)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427206
Record name Arginyl-Glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arginylglutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Arginyl-Glutamine

CAS RN

2483-17-2
Record name L-Arginyl-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2483-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arginyl-Glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arginyl-Glutamine Dipeptide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H694N9A9AP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Arginylglutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arginyl-Glutamine
Reactant of Route 2
Reactant of Route 2
Arginyl-Glutamine
Reactant of Route 3
Reactant of Route 3
Arginyl-Glutamine
Reactant of Route 4
Reactant of Route 4
Arginyl-Glutamine
Reactant of Route 5
Reactant of Route 5
Arginyl-Glutamine
Reactant of Route 6
Arginyl-Glutamine

Q & A

Q1: What are the primary mechanisms of action attributed to Arg-Gln's beneficial effects in preclinical models?

A1: Research suggests that Arg-Gln may exert its effects through several interconnected mechanisms:

  • Antioxidant activity: Arg-Gln supplementation has been shown to reduce oxidative stress and enhance the antioxidant system in models of colitis [] and hyperoxia-induced injury [, ]. This is likely linked to its ability to increase retinal docosahexaenoic acid (DHA) and neuroprotectin D1 (NPD1), a potent antioxidant derived from DHA [].
  • Anti-inflammatory effects: Arg-Gln has demonstrated the ability to reduce inflammatory markers, such as myeloperoxidase (MPO) activity and inflammatory cytokine levels, in models of hyperoxia-induced injury [, ] and colitis [].
  • Inhibition of NF-κB signaling: Arg-Gln appears to suppress the activation of the nuclear factor-kappaB (NF-κB) pathway, a key regulator of inflammation []. This effect may be linked to its ability to inhibit IKK phosphorylation, a crucial step in NF-κB activation [].
  • Modulation of cell signaling: In a mouse model of retinopathy of prematurity (ROP), Arg-Gln restored OIR-induced signaling changes, particularly those related to insulin-like growth factor receptor 1 signaling, apoptosis, and anti-apoptosis proteins [].
  • Promotion of vascular health: Arg-Gln has shown promise in reducing pathological neovascularization while promoting retinal vessel regrowth in a mouse model of ROP []. This effect might be related to its ability to reduce vascular endothelial growth factor (VEGF) levels [].

Q2: How does Arg-Gln influence VEGF levels in the context of retinal neovascularization?

A2: Studies using human retinal pigment epithelial (hRPE) cells demonstrate that Arg-Gln can decrease VEGF levels in a dose-dependent manner []. This reduction in VEGF, a key angiogenic factor, may explain its inhibitory effect on retinal neovascularization observed in the oxygen-induced retinopathy (OIR) model [].

Q3: What is the role of the acid sphingomyelinase pathway in Arg-Gln's effects on retinopathy of prematurity?

A3: Research suggests that Arg-Gln can normalize the ceramide/sphingomyelin (C/S) ratio in the retina, a marker of inflammation and injury []. This normalization is achieved by reducing acid sphingomyelinase activity, suggesting a role for Arg-Gln in modulating this pathway to alleviate ROP [].

Q4: What is the molecular formula and weight of Arg-Gln?

A4: Arg-Gln (C12H25N7O4) has a molecular weight of 331.38 g/mol.

Q5: Is there any spectroscopic data available for Arg-Gln?

A5: While the provided abstracts do not detail specific spectroscopic data for Arg-Gln, researchers commonly utilize techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to characterize peptides like Arg-Gln.

Q6: Does Arg-Gln possess any intrinsic catalytic properties?

A6: Based on the available research, Arg-Gln does not appear to function as a catalyst in the traditional sense. Its beneficial effects stem primarily from its interaction with biological pathways and modulation of cellular processes rather than direct catalytic activity.

Q7: Are there specific SHE (Safety, Health, and Environment) regulations that apply to the research and development of Arg-Gln?

A7: As a peptide, Arg-Gln research and development would fall under general laboratory safety regulations and guidelines for handling biological materials. Researchers should adhere to good laboratory practices (GLP) and ensure proper waste disposal procedures.

Q8: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of Arg-Gln?

A8: The available abstracts provide limited information regarding the detailed PK/PD profile of Arg-Gln. Further research is needed to determine its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its in vivo activity and efficacy in different animal models and potentially in humans.

Q9: What are the key in vitro and in vivo models used to investigate the efficacy of Arg-Gln?

A9: Researchers have employed several in vitro and in vivo models to study Arg-Gln's effects, including:

    • Primary human retinal pigment epithelial (hRPE) cells: To investigate the effect of Arg-Gln on VEGF levels [].
    • Caco-2 cells: To assess the impact of Arg-Gln on cell viability, inflammation, and barrier function in a model of intestinal injury [, ].
    • Mouse model of oxygen-induced retinopathy (OIR): To evaluate the efficacy of Arg-Gln in reducing retinal neovascularization and promoting vessel regrowth [, , ].
    • Mouse model of dextran sulfate sodium (DSS)-induced colitis: To investigate the protective effects of Arg-Gln on intestinal inflammation and oxidative stress [].
    • Neonatal mouse model of hyperoxia-induced injury: To study the impact of Arg-Gln on intestinal and brain injury markers [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。